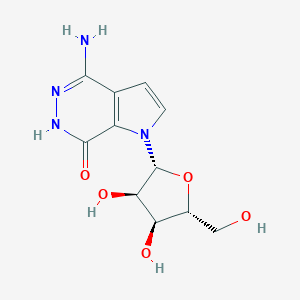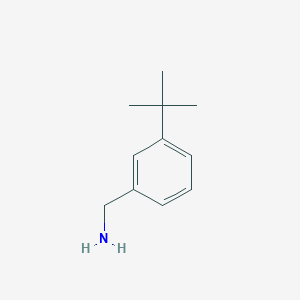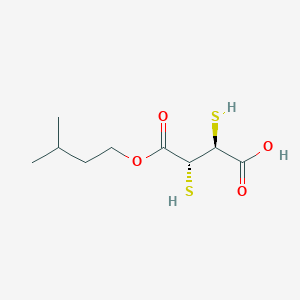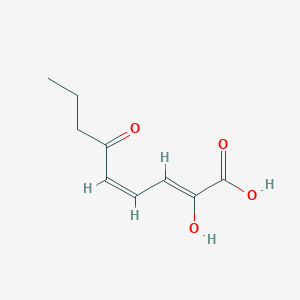
2-Hydroxy-6-oxo-nona-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-6-oxo-nona-2,4-dienoate (HONA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HONA is a member of the class of compounds known as homogentisate dioxygenase inhibitors, which have been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-6-oxo-nona-2,4-dienoate involves the inhibition of the enzyme homogentisate dioxygenase, which is involved in the degradation of the amino acid tyrosine. By inhibiting this enzyme, this compound can disrupt the normal metabolism of tyrosine, leading to the accumulation of homogentisic acid. This accumulation can lead to various biochemical and physiological effects, including oxidative stress, inflammation, and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and complex. This compound has been shown to induce oxidative stress and inflammation in various cell types, leading to cell death and tissue damage. However, this compound has also been shown to have antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for various diseases. Additionally, this compound has been shown to have herbicidal properties, which make it a potential alternative to traditional herbicides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Hydroxy-6-oxo-nona-2,4-dienoate in lab experiments include its ability to induce oxidative stress and inflammation in various cell types, making it a useful tool for studying the mechanisms of these processes. Additionally, this compound has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides in agricultural research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal of the compound.
Direcciones Futuras
The future directions for research on 2-Hydroxy-6-oxo-nona-2,4-dienoate are numerous and diverse. One potential direction is the development of this compound-based therapeutics for the treatment of various diseases, including arthritis, diabetes, and cancer. Another potential direction is the use of this compound as a tool for environmental remediation, where it can be used to degrade environmental pollutants. Additionally, further research is needed to elucidate the biochemical and physiological effects of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound involves the reaction of homogentisic acid with oxygen and iron ions, and the resulting product has been extensively studied for its potential applications in medicine, agriculture, and environmental science. This compound has been shown to have diverse and complex biochemical and physiological effects, including oxidative stress, inflammation, and cell death. While this compound has advantages and limitations for lab experiments, its potential applications in various fields make it a promising candidate for further research.
Métodos De Síntesis
The synthesis of 2-Hydroxy-6-oxo-nona-2,4-dienoate involves the reaction of homogentisic acid with oxygen and iron ions. The reaction proceeds via a dioxygenase mechanism, where two oxygen atoms are inserted into the aromatic ring of homogentisic acid. The resulting product is this compound, which can be isolated and purified using standard chemical techniques.
Aplicaciones Científicas De Investigación
2-Hydroxy-6-oxo-nona-2,4-dienoate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases, including arthritis, diabetes, and cancer. In agriculture, this compound has been shown to have herbicidal properties, which make it a potential alternative to traditional herbicides. In environmental science, this compound has been shown to have the ability to degrade environmental pollutants, making it a potential tool for environmental remediation.
Propiedades
Número CAS |
148642-20-0 |
|---|---|
Fórmula molecular |
C10H13NO3 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
(2Z,4Z)-2-hydroxy-6-oxonona-2,4-dienoic acid |
InChI |
InChI=1S/C9H12O4/c1-2-4-7(10)5-3-6-8(11)9(12)13/h3,5-6,11H,2,4H2,1H3,(H,12,13)/b5-3-,8-6- |
Clave InChI |
XUNCLPUITPERRV-NIOMPZRHSA-N |
SMILES isomérico |
CCCC(=O)/C=C\C=C(\C(=O)O)/O |
SMILES |
CCCC(=O)C=CC=C(C(=O)O)O |
SMILES canónico |
CCCC(=O)C=CC=C(C(=O)O)O |
Sinónimos |
2-HONDO 2-hydroxy-6-oxo-nona-2,4-dienoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



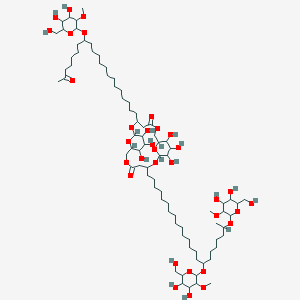
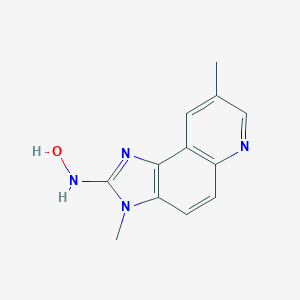

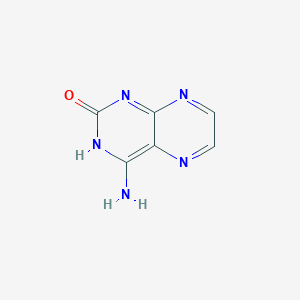
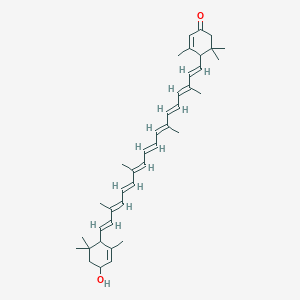

![2-O-methyl 4a-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2,4a-dicarboxylate](/img/structure/B232742.png)

